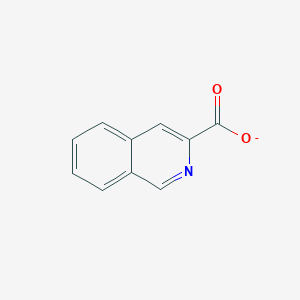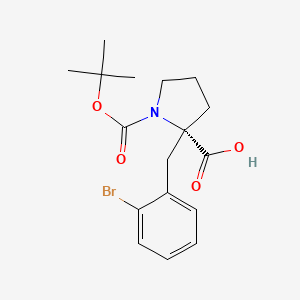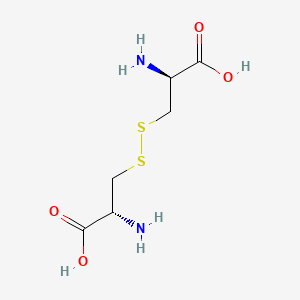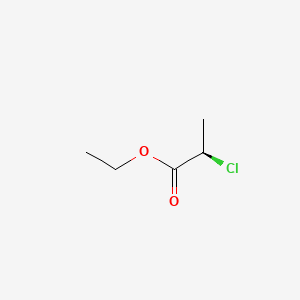
Rhodium, (triphenylphosphine)carbonylacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium, (triphenylphosphine)carbonylacetylacetonate, also known as ROPAC, is an important catalyst in the petrochemical industry . It is a complex compound known for its applications in catalysis and coordination chemistry .
Molecular Structure Analysis
The molecular formula of Rhodium, (triphenylphosphine)carbonylacetylacetonate is C24H23O3PRh . The molecule consists of a rhodium atom coordinated to a triphenylphosphine ligand, a carbonyl group, and an acetylacetonate .Physical And Chemical Properties Analysis
Rhodium, (triphenylphosphine)carbonylacetylacetonate is a yellow solid . It has a density of 1.5 at 20℃ and is soluble in acetone and chlorinated solvents . Its vapor pressure is 0Pa at 25℃ and it has a water solubility of 24μg/L at 20℃ .科学的研究の応用
Application in Petrochemical Industry
- Summary of the Application: ROPAC is an important catalyst in the petrochemical industry . Its deactivated waste catalyst holds significant value for recovery .
- Methods of Application or Experimental Procedures: A green, efficient, and continuous recovery technique was developed using a sealed stainless steel microchannel reactor . The influence of reaction temperature, reaction time, and phase ratio on the Rh recovery rate was investigated, and the process parameters were optimized using response surface methodology (RSM) .
- Results or Outcomes: The results indicate that the magnitude of the impact on the Rh recovery rate follows the order: reaction temperature > reaction time > phase ratio . The optimized process parameters were determined as follows: a reaction time of 29 min, a reaction temperature of 110 °C, and a phase ratio of 1:1, with a corresponding maximum recovery rate of Rh of 66.06% . Furthermore, secondary treatment was performed on the organic phase after primary recovery using the same process conditions, resulting in an overall Rh recovery rate of 95.6%, indicating satisfactory recovery efficiency .
Application in Organic Chemistry
-
Methods of Application or Experimental Procedures
In the synthesis, three equivalents of triphenylphosphine become ligands in the product, while the fourth reduces rhodium(III) to rhodium(I). The reaction is as follows :
RhCl3(H2O)3 + 4 PPh3 → RhCl(PPh3)3 + OPPh3 + 2 HCl + 2 H2OThis reaction is used to catalyze the hydrogenation of olefins with molecular hydrogen .
-
Results or Outcomes: The use of Wilkinson’s catalyst has led to several advances in the field such as the implementation of some of the first heteronuclear magnetic resonance studies for its structural elucidation in solution (31P), parahydrogen-induced polarization spectroscopy to determine the nature of transient reactive species, or one of the first detailed kinetic investigation by Halpern to elucidate the mechanism . Furthermore, the catalytic and organometallic studies on Wilkinson’s catalyst also played a significant role in the subsequent development of cationic Rh- and Ru-based asymmetric hydrogenation transfer catalysts which set the foundations for modern asymmetric catalysis .
Application in Organic Chemistry
-
Methods of Application or Experimental Procedures
In the synthesis, three equivalents of triphenylphosphine become ligands in the product, while the fourth reduces rhodium(III) to rhodium(I). The reaction is as follows :
RhCl3(H2O)3 + 4 PPh3 → RhCl(PPh3)3 + OPPh3 + 2 HCl + 2 H2OThis reaction is used to catalyze the hydrogenation of olefins with molecular hydrogen .
-
Results or Outcomes: The use of Wilkinson’s catalyst has led to several advances in the field such as the implementation of some of the first heteronuclear magnetic resonance studies for its structural elucidation in solution (31P), parahydrogen-induced polarization spectroscopy to determine the nature of transient reactive species, or one of the first detailed kinetic investigation by Halpern to elucidate the mechanism . Furthermore, the catalytic and organometallic studies on Wilkinson’s catalyst also played a significant role in the subsequent development of cationic Rh- and Ru-based asymmetric hydrogenation transfer catalysts which set the foundations for modern asymmetric catalysis .
Safety And Hazards
特性
CAS番号 |
25470-96-6 |
|---|---|
製品名 |
Rhodium, (triphenylphosphine)carbonylacetylacetonate |
分子式 |
C24H22O3PRh- |
分子量 |
492.3 g/mol |
IUPAC名 |
carbon monoxide;(Z)-4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1/b;4-3-;; |
InChIキー |
RHKGZYVYKXVQSD-MECAPONASA-M |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
正規SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



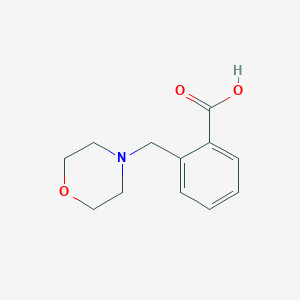
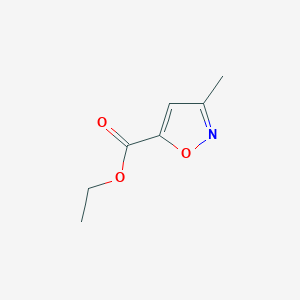
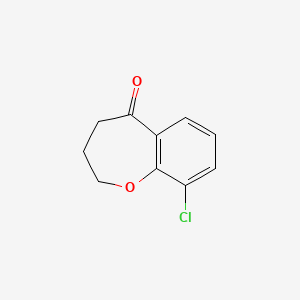
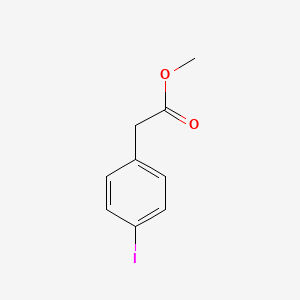
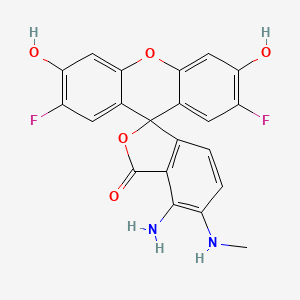
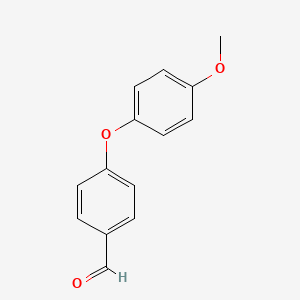
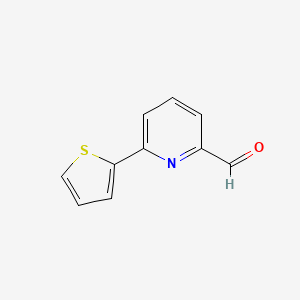
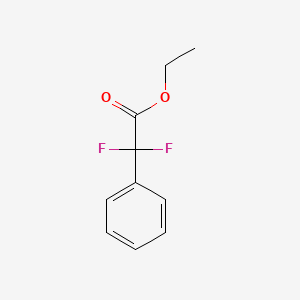
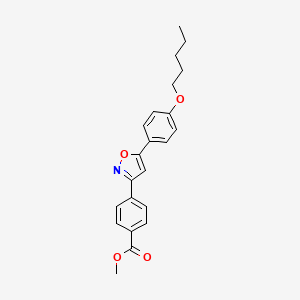
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
